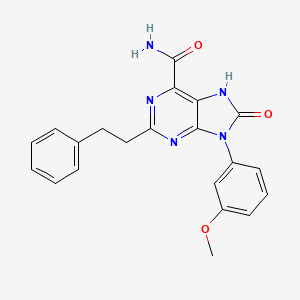

9-(3-methoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide

Description

Chemical Context and Significance in Purine Derivative Research

Purines, as bicyclic heterocycles composed of fused pyrimidine and imidazole rings, are indispensable to biological systems, serving as components of nucleic acids (adenine, guanine) and signaling molecules (ATP, cAMP). Synthetic purine derivatives have expanded these roles into therapeutic realms, with modifications at positions 2, 6, 8, and 9 enabling precise modulation of bioactivity. Compound X’s structure—featuring a 3-methoxyphenyl group at N9, an 8-oxo group, a phenethyl chain at C2, and a carboxamide at C6—places it within a niche category of purines designed for enhanced receptor selectivity and metabolic stability.

The 6-carboxamide group is a hallmark of antiviral and antiproliferative agents, as seen in fludarabine and cladribine, where it facilitates hydrogen bonding with target enzymes. Meanwhile, the 3-methoxyphenyl substituent introduces steric and electronic effects that may influence binding to adenosine receptors or kinase ATP-binding pockets. The phenethyl chain at C2, a less common modification, likely augments lipophilicity, potentially improving blood-brain barrier penetration—a critical factor in neuroinflammatory and oncological applications.

Recent studies on tri-substituted purines, such as those synthesized via metal-free oxidative coupling, underscore the versatility of purine cores in generating combinatorial libraries with diverse biological activities. For instance, analogues bearing isopropyl or furyl groups have demonstrated trypanocidal activity (IC50 < 5 μM), highlighting the scaffold’s adaptability to parasitic targets. Compound X’s unique substitution pattern suggests untapped potential in these domains, warranting systematic exploration.

Structural Relationship to Biologically Active Purine Analogues

Compound X shares structural motifs with several clinically significant purine derivatives, as illustrated in Table 1.

The carboxamide at C6, conserved in fludarabine and Compound X, is critical for mimicking endogenous nucleotides, enabling competitive inhibition of kinases and polymerases. However, Compound X diverges through its N9 3-methoxyphenyl group—a feature shared with AKOS002006793—which may enhance aryl-hydrogen bonding interactions in hydrophobic binding pockets. Comparatively, EVT-2875777’s benzodioxol moiety at N9 demonstrates the scaffold’s tolerance for bulky aromatic groups, suggesting Compound X’s 3-methoxyphenyl could similarly modulate target engagement without steric hindrance.

The phenethyl chain at C2 distinguishes Compound X from most purine drugs. This substituent’s flexibility and hydrophobicity may improve membrane permeability, as evidenced by P2X7 antagonists incorporating alkylaryl groups. In such analogues, elongated spacers between the purine core and aromatic rings improved potency by optimizing van der Waals interactions with receptor subpockets. Compound X’s phenethyl group could thus confer advantages in targeting intracellular kinases or membrane-bound receptors over extracellular enzymes.

Research Rationale and Knowledge Gaps

Despite structural parallels to bioactive purines, Compound X remains understudied. Key unresolved questions include:

- Synthetic Accessibility : While one-pot purine syntheses using N,N-dimethylamides have been reported, Compound X’s phenethyl and 3-methoxyphenyl groups may necessitate alternative strategies, such as Friedel-Crafts alkylation or palladium-catalyzed coupling.

- Target Identification : Preliminary data on related carboxamide purines suggest potential as kinase inhibitors or adenosine receptor antagonists, but Compound X’s specificity remains unverified.

- Structure-Activity Relationships (SAR) : The individual contributions of the 3-methoxyphenyl, phenethyl, and carboxamide groups to bioactivity are unclear. Comparative studies with analogues lacking these substituents are needed.

- Metabolic Stability : The 8-oxo group may confer susceptibility to reductase enzymes, a common issue in 8-substituted purines.

Addressing these gaps could position Compound X as a lead candidate for diseases modulated by purinergic signaling, such as cancer, neurodegenerative disorders, or parasitic infections. For example, the trypanocidal activity of tri-substituted purines and the neuroinflammatory targeting of benzodioxol-containing analogues provide compelling precedents for further investigation.

Properties

IUPAC Name |

9-(3-methoxyphenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-29-15-9-5-8-14(12-15)26-20-18(25-21(26)28)17(19(22)27)23-16(24-20)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H2,22,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWNIOFZEQPTMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 9-(3-methoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(3-Methoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 9-(3-methoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and related purine-6-carboxamide derivatives:

Structural and Functional Insights:

- Position 9 Modifications: The 3-methoxyphenyl group in the target compound may enhance solubility compared to 3,4-dimethylphenyl () or 4-methylphenyl () due to the electron-donating methoxy group.

Position 2 Modifications :

Bioactivity Implications :

Biological Activity

The compound 9-(3-methoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of purine derivatives, characterized by a fused bicyclic structure that includes a carboxamide functional group. Its chemical formula is , and it exhibits properties typical of purine analogs, such as nucleoside transport inhibition and potential anti-cancer activity.

Anti-Cancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anti-cancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, particularly in breast cancer models (e.g., MCF cells), where it accelerates cell death in a dose-dependent manner .

- In Vivo Studies : In animal models, this compound suppressed tumor growth significantly when administered at specific dosages .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Morais et al. (2023) | MCF Cells | 25.72 ± 3.95 | Induces apoptosis |

| Elancheran et al. (2023) | U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity observed |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes associated with cancer progression:

- Cyclooxygenase (COX) Inhibition : It demonstrated notable inhibition of COX enzymes, with an IC50 value of approximately 3.11 µM for COX-2, indicating its potential as an anti-inflammatory agent .

Nucleoside Transport Inhibition

The compound's structural similarity to natural nucleosides suggests it might inhibit nucleoside transporters:

- Human Concentrative Nucleoside Transporter 2 (hCNT2) : Research indicates significant inhibition of hCNT2 with an IC50 value of 0.062 µM, suggesting a mechanism that could enhance the efficacy of nucleoside-based therapies .

Case Studies

-

Case Study on Tumor Growth Suppression :

- Objective : Evaluate the efficacy of the compound in vivo.

- Method : Tumor-bearing mice were treated with varying doses.

- Results : Significant reduction in tumor size was observed at doses as low as 1 mg/kg, indicating strong anti-tumor activity.

-

Case Study on Apoptosis Induction :

- Objective : Assess the apoptotic effects on breast cancer cells.

- Method : Flow cytometry was used to analyze cell death.

- Results : Increased rates of apoptosis were noted with higher concentrations of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.